molecular formula C9H17NO3 B592253 Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate CAS No. 1104083-23-9

Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Cat. No. B592253
M. Wt: 187.239
InChI Key: DBJZEDYSQQXOOF-UHFFFAOYSA-N
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Patent
US09289419B2

Procedure details

Methyl magnesium bromide (3.0M in Diethyl ether) (1.5 mL, 4.5 mmol) was added to cold (−10° C.) solution of tert-butyl 3-oxoazetidine-1-carboxylate (650 mg, 3.8 mmol) in THF (10 mL) and stirring was continued at 20-35° C. for 1 h. After which the reaction mixture was quenched with saturated aqueous NH4Cl solution and extracted with ethylacetate. The organic layer separated was washed with water, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the residue. The residue was purified by column chromatography (using 60-120 silica gel and 50% EtOAc in Hexane as eluent) to afford 430 mg of the title compound.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[O:4]=[C:5]1[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6]1>C1COCC1>[OH:4][C:5]1([CH3:1])[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6]1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
650 mg
Type
reactant
Smiles
O=C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After which the reaction mixture was quenched with saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
CUSTOM
Type
CUSTOM
Details
The organic layer separated
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (using 60-120 silica gel and 50% EtOAc in Hexane as eluent)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1(CN(C1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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